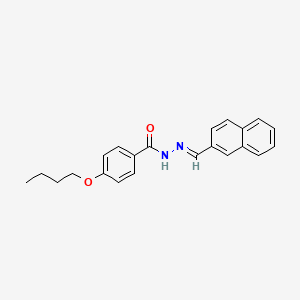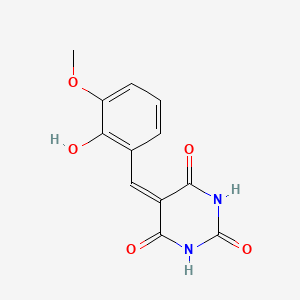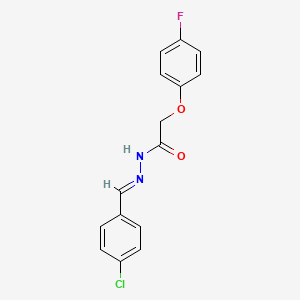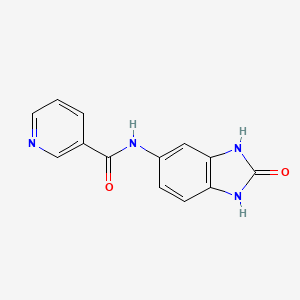
N-(3-ethoxypropyl)-8-methoxy-4-methyl-2-quinolinamine
描述
N-(3-ethoxypropyl)-8-methoxy-4-methyl-2-quinolinamine, also known as EPMQ, is a synthetic compound that has been studied for its potential therapeutic applications. This molecule belongs to the class of quinoline derivatives, which have been shown to possess a wide range of biological activities.
作用机制
The exact mechanism of action of N-(3-ethoxypropyl)-8-methoxy-4-methyl-2-quinolinamine is not fully understood. However, it has been suggested that N-(3-ethoxypropyl)-8-methoxy-4-methyl-2-quinolinamine may exert its biological activities through the modulation of various signaling pathways. For example, in cancer research, N-(3-ethoxypropyl)-8-methoxy-4-methyl-2-quinolinamine has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. In inflammation research, N-(3-ethoxypropyl)-8-methoxy-4-methyl-2-quinolinamine has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. In neurodegenerative disease research, N-(3-ethoxypropyl)-8-methoxy-4-methyl-2-quinolinamine has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses.
Biochemical and physiological effects:
N-(3-ethoxypropyl)-8-methoxy-4-methyl-2-quinolinamine has been shown to have various biochemical and physiological effects. In cancer research, N-(3-ethoxypropyl)-8-methoxy-4-methyl-2-quinolinamine has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the PI3K/Akt/mTOR signaling pathway. In inflammation research, N-(3-ethoxypropyl)-8-methoxy-4-methyl-2-quinolinamine has been shown to reduce the production of pro-inflammatory cytokines, inhibit the NF-κB signaling pathway, and activate the Nrf2/ARE signaling pathway. In neurodegenerative disease research, N-(3-ethoxypropyl)-8-methoxy-4-methyl-2-quinolinamine has been shown to protect neurons from oxidative stress, reduce the accumulation of amyloid beta peptides, and activate the Nrf2/ARE signaling pathway.
实验室实验的优点和局限性
One of the advantages of using N-(3-ethoxypropyl)-8-methoxy-4-methyl-2-quinolinamine in lab experiments is its synthetic nature, which allows for a consistent and reproducible supply of the compound. Another advantage is its relatively low toxicity, which makes it suitable for in vitro and in vivo studies. However, one of the limitations of using N-(3-ethoxypropyl)-8-methoxy-4-methyl-2-quinolinamine in lab experiments is its limited solubility in water, which may require the use of organic solvents. Another limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which may hinder its translation to clinical applications.
未来方向
There are several future directions for the study of N-(3-ethoxypropyl)-8-methoxy-4-methyl-2-quinolinamine. One direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the elucidation of its pharmacokinetics and pharmacodynamics to better understand its biological activities and potential clinical applications. Additionally, further studies are needed to explore its potential therapeutic applications in other fields such as cardiovascular diseases and metabolic disorders. Finally, the development of N-(3-ethoxypropyl)-8-methoxy-4-methyl-2-quinolinamine derivatives with improved properties may lead to the discovery of novel therapeutic agents.
科学研究应用
N-(3-ethoxypropyl)-8-methoxy-4-methyl-2-quinolinamine has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(3-ethoxypropyl)-8-methoxy-4-methyl-2-quinolinamine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, N-(3-ethoxypropyl)-8-methoxy-4-methyl-2-quinolinamine has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurodegenerative disease research, N-(3-ethoxypropyl)-8-methoxy-4-methyl-2-quinolinamine has been shown to protect neurons from oxidative stress and reduce the accumulation of amyloid beta peptides.
属性
IUPAC Name |
N-(3-ethoxypropyl)-8-methoxy-4-methylquinolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-4-20-10-6-9-17-15-11-12(2)13-7-5-8-14(19-3)16(13)18-15/h5,7-8,11H,4,6,9-10H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQVFXPJTMZLHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=NC2=C(C=CC=C2OC)C(=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethoxypropyl)-8-methoxy-4-methyl-2-quinolinamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 5-(2-chlorophenyl)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3867999.png)
![2-methoxy-4-[2-(4-nitrobenzoyl)carbonohydrazonoyl]phenyl 1-naphthoate](/img/structure/B3868009.png)

![4-[2-(4-chlorobenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3868030.png)



![N'-(3-hydroxy-4-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3868062.png)
![8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B3868067.png)
![4-methyl-N'-[(1-methyl-1H-benzimidazol-2-yl)methylene]benzohydrazide](/img/structure/B3868082.png)
![5,8-dimethoxy-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine](/img/structure/B3868092.png)
![N'-(3-chloro-4-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3868098.png)
![2-chloro-N'-[1-(5-chloro-2-thienyl)ethylidene]-4-nitrobenzohydrazide](/img/structure/B3868103.png)
